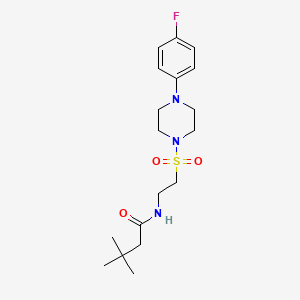

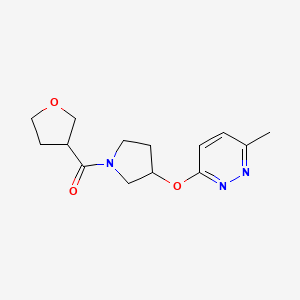

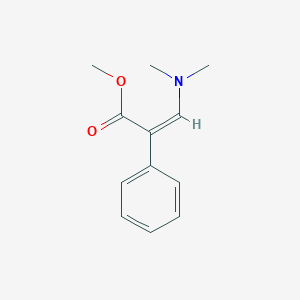

4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(5-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one” is a chemical compound that is part of a collection of rare and unique chemicals . It’s important to note that Sigma-Aldrich, a leading chemical supplier, does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 7-hydroxy-4-{[(5-methyl-1H-benzimidazol-2-yl) sulfanyl] methyl}-2H-chromen-2-one derivatives involved conventional synthesis . The structure of the synthesized compounds was established using FTIR, 1H-NMR, and MS .

Molecular Structure Analysis

The molecular structure of similar compounds such as “methyl 4-(5-methyl-1H-benzimidazol-2-yl)phenyl ether” has been reported. The linear formula for this compound is C15H14N2O . Another similar compound “[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine” has a linear formula of C15H21N3 .

Aplicaciones Científicas De Investigación

Cancer Treatment and PARP Inhibition Research has identified cyclic amine-containing benzimidazole carboxamide PARP inhibitors with excellent potency against PARP enzymes, significant for cancer treatment. The discovery of ABT-888, a compound with excellent potency against PARP-1 and PARP-2 enzymes, highlights the potential of benzimidazole derivatives in enhancing chemotherapy efficacy (Penning et al., 2009). Similarly, the development of A-966492 as a highly potent PARP inhibitor underlines the significant role of phenyl-substituted benzimidazole carboxamides in cancer therapeutics (Penning et al., 2010).

Corrosion Inhibition Benzimidazole derivatives are effective as corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with concentration, indicating their utility in protecting industrial materials (Yadav et al., 2013).

Antioxidant and Glucosidase Inhibition Novel benzimidazole derivatives containing piperazine or morpholine skeletons have shown significant in vitro antioxidant activities and glucosidase inhibitory potential, surpassing standard drugs in some cases. This suggests their potential in managing oxidative stress and glucose metabolism disorders (Özil et al., 2018).

DNA Binding and Cytotoxicity New benzimidazole-based Schiff base copper(II) complexes have demonstrated significant DNA binding capabilities and cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Paul et al., 2015).

Antimicrobial and Cytotoxic Agents Synthesis of 2-mercaptobenzimidazole derivatives has led to compounds with excellent antimicrobial and cytotoxic activities, providing insights into new therapeutic agents for infectious diseases and cancer treatment (Hosamani & Shingalapur, 2011).

Selective Androgen Receptor Modulation Modification of a 4-methyl-4-(4-hydroxyphenyl)hydantoin series resulted in 4-(hydroxymethyl)diarylhydantoin analogues as potent, partial agonists of the human androgen receptor, offering potential for selective androgen receptor modulators in clinical applications (Nique et al., 2012).

Propiedades

IUPAC Name |

4-(6-methyl-1H-benzimidazol-2-yl)-1-phenylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-7-8-15-16(9-12)20-18(19-15)13-10-17(22)21(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHGSSPHJYKXIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CC(=O)N(C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)

![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)

![N-[2-(3-Ethyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2401831.png)

![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)